(S)-[1-(5-fluoro-4-oxo-3-phenyl-3,4-dihydro-quinazolin-2-yl)-propyl]-carbamic acid tert-butyl ester
Description
Chemical Identifier: CAS 870281-85-9
IUPAC Name: (S)-tert-Butyl (1-(5-fluoro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)propyl)carbamate
This compound features a 3,4-dihydroquinazolin-4-one core substituted with a fluorine atom at position 5, a phenyl group at position 3, and an (S)-configured propyl side chain bearing a tert-butyl carbamate moiety. The quinazolinone scaffold is a privileged structure in medicinal chemistry, often associated with kinase inhibition and anticancer activity. The tert-butyl carbamate group enhances solubility and metabolic stability, while the fluorine atom may improve binding affinity through electronic effects .
Properties
IUPAC Name |
tert-butyl N-[1-(5-fluoro-4-oxo-3-phenylquinazolin-2-yl)propyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O3/c1-5-16(25-21(28)29-22(2,3)4)19-24-17-13-9-12-15(23)18(17)20(27)26(19)14-10-7-6-8-11-14/h6-13,16H,5H2,1-4H3,(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFOZQYXYXFTQNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC2=C(C(=CC=C2)F)C(=O)N1C3=CC=CC=C3)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Approach
The synthesis primarily involves the cyclization of a suitably protected precursor containing a fluoro-substituted phenylcarbamoyl moiety and a propyl carbamate side chain. The key step is the formation of the quinazolinone core with the appropriate stereochemistry at the propyl substituent.
Detailed Preparation Method from Patent WO2017130221A1
- (S)-tert-butyl-l-[3-fluoro-2-(phenylcarbamoyl)phenylamino]-l-oxobutan-2-ylcarbamate
- Solvent: Acetonitrile (300 mL per 10 g of starting material)
- Base: Triethylamine (47 equivalents, 114.1 g for 10 g substrate)
- Cyclization agent: Hexamethyldisilazane (15 equivalents, 58.1 g for 10 g substrate)
- Temperature: Reflux of acetonitrile
- Reaction time: 10-12 hours
- The starting material is dissolved in acetonitrile.
- Triethylamine is added to the solution to act as a base.
- Hexamethyldisilazane is added dropwise to facilitate cyclization.
- The reaction mixture is stirred under reflux conditions for 10-12 hours to ensure complete cyclization.
- After completion, the reaction mixture is concentrated under reduced pressure.
- The residue is dissolved in dichloromethane and washed sequentially with water and brine to remove impurities.
- The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the target compound as an off-white solid.
- Yield: 9.5 g from 10 g starting material (99.6%)
- Purity: Greater than 95%
- Nuclear Magnetic Resonance (NMR) data confirms the structure and stereochemistry.
- The compound exhibits characteristic chemical shifts consistent with the quinazolinone and carbamate functionalities.
Alternative Preparation Steps from Patent WO2017221272A1
This patent provides additional context on the preparation of related intermediates and the title compound through multi-step synthesis involving:
- Preparation of tert-butyl-N-[(S)-1-[3-fluoro-2-(phenylcarbamoyl)phenyl]propyl]carbamate.
- Treatment with hydrogen chloride in 2-propanol at low temperature (10-15 °C) for deprotection or salt formation.
- Subsequent coupling reactions involving triethylamine and purine derivatives to form advanced intermediates.
- Use of hexamethyldisilazane and reflux conditions in acetonitrile to promote cyclization to the quinazolinone core.
This multi-step approach emphasizes careful control of reaction conditions, especially temperature and stoichiometry of reagents, to maintain stereochemical integrity and high yields.
Summary Table of Key Reaction Parameters
| Step | Starting Material / Intermediate | Reagents & Conditions | Temperature | Time | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | (S)-tert-butyl-l-[3-fluoro-2-(phenylcarbamoyl)phenylamino]-l-oxobutan-2-ylcarbamate | Triethylamine, Hexamethyldisilazane, Acetonitrile (solvent) | Reflux (~81 °C) | 10-12 hours | 99.6 | >95 | Cyclization to quinazolinone core |
| 2 | tert-butyl-N-[(S)-1-[3-fluoro-2-(phenylcarbamoyl)phenyl]propyl]carbamate | Hydrogen chloride in 2-propanol (6%) | 10-15 °C | 4 hours | - | - | Salt formation or deprotection |
| 3 | 2-[[(2S)-2-aminobutanoyl]amino]-6-fluoro-N-phenyl-benzamide HCl salt | Triethylamine, 6-chloro-9-(methoxymethyl)-9H-purine, 2-propanol/water | 75-80 °C | 16 hours | - | - | Coupling to purine derivatives |
Research Findings and Notes
- The use of hexamethyldisilazane is critical for promoting the cyclization step to form the quinazolinone ring by facilitating silylation and dehydration reactions under reflux conditions.
- Triethylamine serves as a base to neutralize the acidic by-products and maintain reaction pH.
- The stereochemistry at the propyl substituent is preserved throughout the process, which is essential for biological activity.
- The purification involves standard organic workup and drying steps, followed by concentration to obtain the high-purity product suitable for pharmaceutical applications.
- NMR spectroscopy is the primary analytical tool used to confirm the structure, with characteristic peaks assigned to aromatic protons, carbamate groups, and the quinazolinone moiety.
Additional Chemical and Physical Data
| Property | Value | Source/Method |
|---|---|---|
| Molecular Formula | C22H24FN3O3 | Chemical databases |
| Molecular Weight | 397.44 g/mol | Calculated |
| Density (Predicted) | 1.21 ± 0.1 g/cm³ | Predicted |
| pKa (Predicted) | 11.39 ± 0.46 | Predicted |
| Storage Temperature | 2-8 °C | Recommended |
| Purity | >95% | Chromatographic analysis |
Chemical Reactions Analysis
Types of Reactions
(S)-tert-butyl (1-(5-fluoro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)propyl)carbaMate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations occur efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinazolinone derivative with additional oxygen-containing functional groups, while reduction could produce a more saturated version of the compound.
Scientific Research Applications
The compound (S)-[1-(5-fluoro-4-oxo-3-phenyl-3,4-dihydro-quinazolin-2-yl)-propyl]-carbamic acid tert-butyl ester, also known as Idelalisib Intermediate-3, has garnered attention in the scientific community due to its potential applications in medicinal chemistry and drug development. This article explores its applications, particularly in the context of pharmacology and biochemistry.
Chemical Properties and Structure
- Chemical Formula : C22H24FN3O3
- Molecular Weight : 397.443 g/mol
- CAS Number : 870281-85-9
- Molecular Structure : The compound features a quinazoline core, which is known for its biological activity, particularly in cancer therapy.
Anticancer Activity
This compound has been investigated for its potential as an anticancer agent. Its structure allows it to interact with various biological targets involved in cancer cell proliferation and survival.
Case Study: Idelalisib
Idelalisib, a drug derived from this compound, is used in the treatment of chronic lymphocytic leukemia (CLL) and follicular lymphoma. It acts as a selective inhibitor of phosphoinositide 3-kinase delta (PI3Kδ), which plays a crucial role in the signaling pathways of B-cell receptor activation. Clinical trials have demonstrated its efficacy in reducing tumor burden and improving patient outcomes .
Inflammatory Diseases
Research has shown that compounds similar to this compound may exhibit anti-inflammatory properties. These compounds can modulate immune responses by inhibiting specific signaling pathways.
Case Study: Inhibition of PI3K Pathway
Studies have indicated that inhibitors of the PI3K pathway can reduce inflammation in various models of autoimmune diseases. The ability of this compound to selectively inhibit PI3Kδ suggests potential therapeutic applications in conditions such as rheumatoid arthritis and multiple sclerosis .
Drug Development
The synthesis of this compound serves as an intermediate in the production of more complex molecules with enhanced pharmacological profiles. Its role as a building block in medicinal chemistry highlights its importance in developing novel therapeutics.
Mechanism of Action
The mechanism of action of (S)-tert-butyl (1-(5-fluoro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)propyl)carbaMate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to bind to certain proteins, potentially inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Functional Similarities
The following compounds (Table 1) are structurally related to the target molecule, as indicated by similarity scores derived from molecular fingerprint analyses .
Table 1: Key Structural and Functional Comparisons
Research Findings and Implications
Fluorine Substitution: The target compound’s 5-fluoro substitution contrasts with the 5,6-difluoro analog (CAS 933823-89-3). Monofluoro substitution may reduce off-target interactions compared to difluoro derivatives, which could enhance selectivity .
Carbamate vs. Heterocyclic Moieties :
- The tert-butyl carbamate in the target compound improves solubility and pharmacokinetics compared to the imidazole/triazole-containing benzamide analog (CAS 1448428-04-3). The latter’s heterocycles may confer stronger hydrogen-bonding interactions but lower metabolic stability .
Scaffold Flexibility: The chromenone-pyrazolo-pyrimidine hybrid (Example 75, ) demonstrates the impact of scaffold hopping. Its fused-ring system and 3-fluorophenyl group likely alter binding kinetics compared to the quinazolinone-based target compound .
Biological Activity
(S)-[1-(5-fluoro-4-oxo-3-phenyl-3,4-dihydro-quinazolin-2-yl)-propyl]-carbamic acid tert-butyl ester is a compound belonging to the quinazoline family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
Overview of Quinazoline Derivatives
Quinazolines and their derivatives are known for a wide range of biological activities, including:
- Anticancer
- Anti-inflammatory
- Antimicrobial
- Antidiabetic
- Anticonvulsant
These compounds often exert their effects by interacting with specific biological targets such as enzymes and receptors involved in disease processes .
Anticancer Activity
Research indicates that quinazoline derivatives, including the target compound, exhibit significant anticancer properties. The mechanisms through which these compounds exert their effects include:
- Inhibition of Epidermal Growth Factor Receptor (EGFR) : Many quinazoline derivatives inhibit EGFR, a receptor often overexpressed in cancer cells, leading to reduced tumor growth .
- Induction of Apoptosis : Studies show that certain quinazoline derivatives can trigger apoptosis in cancer cells by activating intrinsic and extrinsic pathways .
- Cell Cycle Arrest : Compounds have been reported to cause cell cycle arrest at various phases, particularly G1 phase, thereby inhibiting cancer cell proliferation .
Table 1: Summary of Anticancer Mechanisms
| Mechanism | Description |
|---|---|
| EGFR Inhibition | Blocks receptor activation leading to decreased proliferation |
| Apoptosis Induction | Triggers programmed cell death in cancer cells |
| Cell Cycle Arrest | Prevents progression through the cell cycle |
Anti-inflammatory Activity
The compound has also shown potential as an anti-inflammatory agent. Quinazoline derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators .
Antimicrobial Activity
Quinazoline-based compounds exhibit antimicrobial properties against various pathogens. The structural modifications in these compounds can enhance their efficacy against bacteria and fungi .
Case Studies and Research Findings
- In Vitro Studies : A study evaluated the cytotoxic effects of several quinazoline derivatives on human cancer cell lines, demonstrating that specific modifications significantly enhance potency against targets like EGFR .
- Animal Models : In vivo studies have shown that certain quinazoline derivatives can reduce tumor size in murine models while exhibiting minimal toxicity to normal tissues .
- Mechanistic Insights : Research employing molecular docking simulations revealed that the binding affinity of quinazoline derivatives to EGFR is significantly influenced by structural variations, which can be optimized for better therapeutic outcomes .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing the (S)-enantiomer of this quinazolinone-derived carbamate?
- Methodological Answer : The compound's synthesis typically involves multi-step reactions, starting with the construction of the 5-fluoro-4-oxo-3-phenyl-3,4-dihydroquinazoline core. A key step is the stereoselective introduction of the (S)-configured propyl group. Asymmetric Mannich reactions using chiral catalysts (e.g., organocatalysts or transition-metal complexes) can achieve high enantiomeric excess (ee) . Subsequent tert-butyl carbamate protection is performed via reaction with Boc anhydride in the presence of a base (e.g., DMAP or triethylamine) under anhydrous conditions . Purification via silica gel chromatography (hexane/EtOAc gradients) and crystallization from ethanol/water mixtures is critical for isolating the enantiopure product.
Q. How can researchers confirm the structural integrity and stereochemical purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H and 13C NMR (e.g., DMSO-d6) verify the quinazolinone aromatic protons (δ 6.75–7.22 ppm), tert-butyl group (δ 1.37 ppm, singlet), and carbamate NH (δ 6.75–6.80 ppm). Chiral centers are confirmed via NOESY or COSY correlations .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]+) and fragmentation patterns.
- Chiral HPLC : Use a chiral column (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to validate enantiopurity (>98% ee) .
Q. What physicochemical properties (e.g., solubility, logP) are critical for in vitro assays?
- Methodological Answer :
- LogP : Calculated logP ~3.8 (similar to analogs in ) suggests moderate lipophilicity, requiring DMSO stock solutions for cell-based assays.
- Aqueous Solubility : Poor solubility in water (<0.1 mg/mL) necessitates formulation with co-solvents (e.g., PEG-400) or surfactants (e.g., Tween-80) .
- PSA (Polar Surface Area) : ~98 Ų (from ) indicates moderate permeability, validated via PAMPA assays.
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases or GPCRs)?
- Methodological Answer :
- Molecular Docking : Use software like Discovery Studio or AutoDock to model the quinazolinone core’s binding to ATP pockets (e.g., tyrosine kinases). The fluorophenyl group may engage in π-π stacking, while the tert-butyl carbamate influences steric hindrance .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Focus on hydrogen bonding between the carbamate NH and catalytic lysine residues .
Q. What strategies resolve contradictions in SAR studies for quinazolinone derivatives?
- Methodological Answer :
- Meta-Analysis : Compare activity data across analogs (e.g., tert-butyl vs. benzyl carbamates) using cheminformatics tools (e.g., Schrodinger’s Canvas). A 2022 study noted that tert-butyl groups enhance metabolic stability but reduce affinity for certain kinases .
- Proteolytic Stability Assays : Incubate compounds in human liver microsomes (HLMs) to correlate tert-butyl carbamate substitution with half-life (t1/2). LC-MS/MS quantifies parent compound degradation .
Q. How to optimize reaction yields for large-scale synthesis while maintaining stereochemical control?
- Methodological Answer :
- Catalyst Screening : Test chiral phosphoric acids (e.g., TRIP) or Jacobsen’s catalysts for asymmetric steps. A 2009 study achieved 92% yield and 95% ee using a proline-derived organocatalyst .
- Flow Chemistry : Continuous-flow systems minimize racemization during Boc protection. A 2021 protocol reported a 15% yield increase compared to batch methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
